![molecular formula C16H19NO6 B14778627 benzyl N-[1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxoethyl]carbamate](/img/structure/B14778627.png)
benzyl N-[1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxoethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[222]octan-1-yl)-2-oxoethyl)carbamate is a complex organic compound featuring a unique trioxabicyclo[222]octane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxoethyl)carbamate typically involves the reaction of 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane with benzyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the trioxabicyclo[2.2.2]octane acts as the nucleophile attacking the electrophilic carbon of the benzyl chloroformate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
(S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxoethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of (S)-benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trioxabicyclo[2.2.2]octane moiety is believed to play a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane: Similar structure but with a bromobenzyl group instead of a benzyl group.
4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane: Lacks the benzyl carbamate moiety.
(1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol: Contains a hydroxyl group instead of the carbamate group.
Uniqueness
(S)-Benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxoethyl)carbamate is unique due to its specific combination of the trioxabicyclo[2.2.2]octane structure with a benzyl carbamate moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H19NO6 |
|---|---|
Peso molecular |
321.32 g/mol |
Nombre IUPAC |
benzyl N-[1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C16H19NO6/c1-15-9-21-16(22-10-15,23-11-15)13(7-18)17-14(19)20-8-12-5-3-2-4-6-12/h2-7,13H,8-11H2,1H3,(H,17,19) |
Clave InChI |
PBUIHKQWTGHJCB-UHFFFAOYSA-N |
SMILES canónico |
CC12COC(OC1)(OC2)C(C=O)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



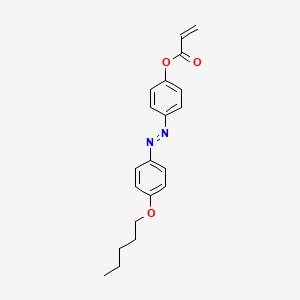
![2-[[5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14778563.png)
![3-[5-(4-Chlorophenyl)-2-furanyl]propanoate](/img/structure/B14778569.png)
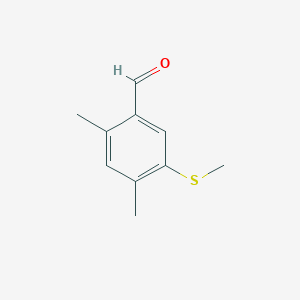
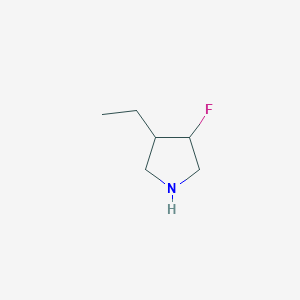
![Bis(2,2'-bipyridyl)(2,2'-bipyrazine[5,10] phenyl)dichlorate](/img/structure/B14778605.png)

![(3S)-1-(2-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B14778622.png)

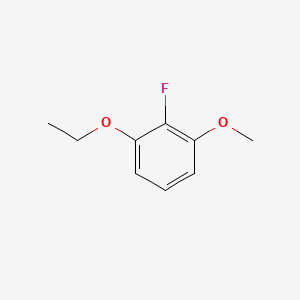
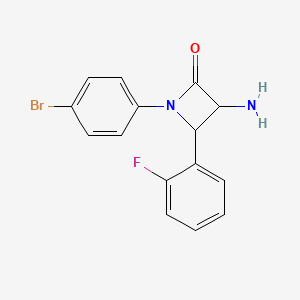
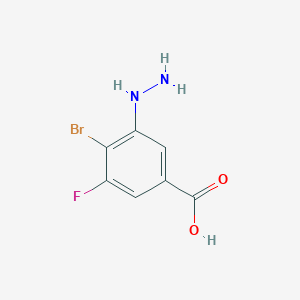
![N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-1-(4-methylsulfonylphenyl)piperazin-2-amine](/img/structure/B14778650.png)
